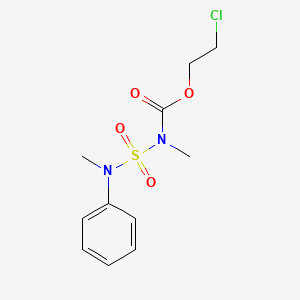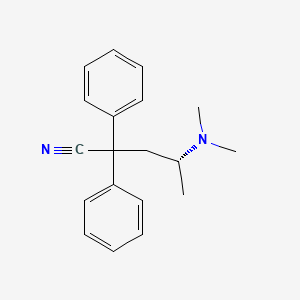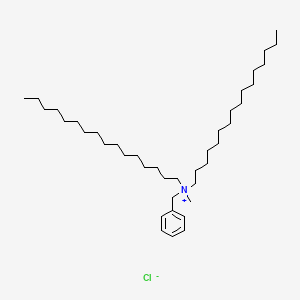
4-Styrylpyridine hydrochloride, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Styrylpyridine hydrochloride, (Z)- is a chemical compound with the molecular formula C13H11NClH It is a derivative of styrylpyridine, characterized by the presence of a styryl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-styrylpyridine hydrochloride, (Z)- typically involves the reaction of 4-styrylpyridine with hydrochloric acid. One common method includes dissolving 4-styrylpyridine in acetonitrile and adding hydrochloric acid to the solution. The mixture is then stirred at elevated temperatures, usually around 60-70°C, for a specified period, leading to the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production of 4-styrylpyridine hydrochloride, (Z)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Styrylpyridine hydrochloride, (Z)- undergoes various chemical reactions, including:
Photocyclodimerization: This reaction involves the formation of cyclobutane derivatives through [2 + 2] cycloaddition under UV irradiation.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyridine ring acts as an electron-withdrawing group.
Common Reagents and Conditions:
Photocyclodimerization: Typically conducted in methanol with the addition of hydrochloric acid to accelerate the reaction.
Substitution Reactions: Common reagents include alkyl halides and bases, with reactions carried out in polar solvents like acetonitrile.
Major Products:
Scientific Research Applications
4-Styrylpyridine hydrochloride, (Z)- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-styrylpyridine hydrochloride, (Z)- involves its interaction with molecular targets through various pathways:
Photocyclodimerization: The compound undergoes [2 + 2] cycloaddition under UV light, forming cyclobutane derivatives through cation-π interactions.
Substitution Reactions: The pyridine ring’s electron-withdrawing nature facilitates nucleophilic attack, leading to the formation of substituted products.
Comparison with Similar Compounds
2-Styrylpyridine: Similar in structure but differs in the position of the styryl group on the pyridine ring.
4-(m-Cyanostyryl)pyridine: Contains a cyano group on the phenyl ring, affecting its electronic properties.
Uniqueness: 4-Styrylpyridine hydrochloride, (Z)- is unique due to its specific photochemical behavior and the ability to form distinct cyclobutane derivatives under UV irradiation . Its versatility in undergoing various chemical reactions makes it a valuable compound in multiple research domains.
Properties
CAS No. |
19149-60-1 |
|---|---|
Molecular Formula |
C13H12ClN |
Molecular Weight |
217.69 g/mol |
IUPAC Name |
4-[(Z)-2-phenylethenyl]pyridine;hydrochloride |
InChI |
InChI=1S/C13H11N.ClH/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13;/h1-11H;1H/b7-6-; |
InChI Key |
LIOMEEIPDNUTRD-NAFXZHHSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C2=CC=NC=C2.Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=NC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


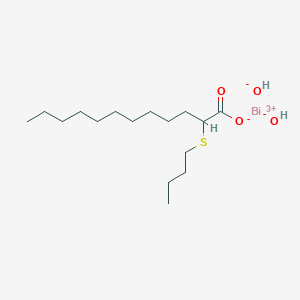

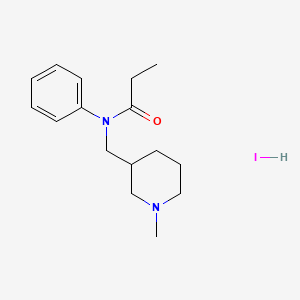
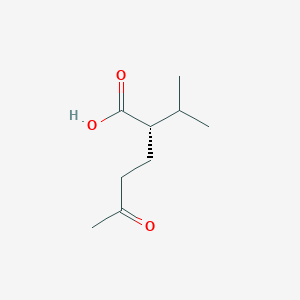

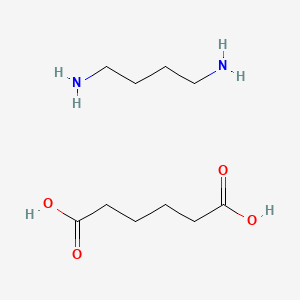
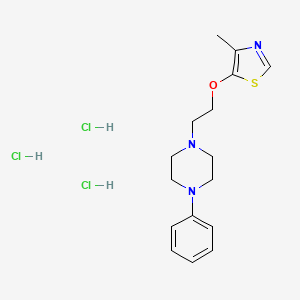
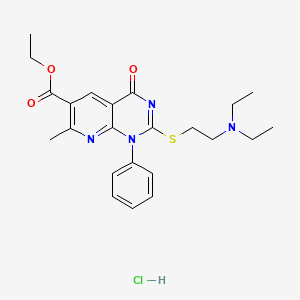
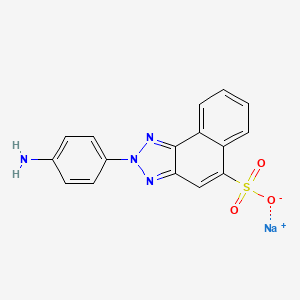
![N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methyl-1,3-benzodioxole-5-carboxamide](/img/structure/B12771804.png)
![methyl 4-[5-[4-acetyloxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12771811.png)
